3-Benzylphenol

Overview

Description

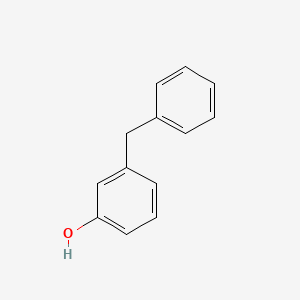

3-Benzylphenol is an organic compound with the molecular formula C₁₃H₁₂O. It is a derivative of phenol, where a benzyl group is attached to the third carbon of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

Benzylation of Phenol: One common method involves the benzylation of phenol using benzyl chloride in the presence of a strong acid catalyst such as aluminum chloride or zinc chloride. This reaction typically occurs under reflux conditions.

Condensation Reaction: Another method involves the condensation of benzyl alcohol with phenol in the presence of a basic metal oxide catalyst at elevated temperatures to maintain both reactants in the vapor phase.

Industrial Production Methods:

Vapor Phase Benzylation: In industrial settings, the vapor phase benzylation of phenol with benzyl alcohol using activated alumina as a catalyst is a preferred method due to its efficiency and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Reduction: The compound can be reduced to form various hydrogenated products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Substitution: Nitrobenzylphenol, sulfonated benzylphenol, and halogenated benzylphenol.

Reduction: Hydrogenated benzylphenol derivatives.

Biochemical Analysis

Biochemical Properties

3-Benzylphenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the hydroxylation of the benzyl group, leading to the formation of more hydrophilic metabolites that can be easily excreted. Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions that are essential for cellular metabolism .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism . In some cell types, it has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades. Furthermore, this compound can affect cellular proliferation and differentiation, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding to specific receptors or enzymes, leading to the modulation of their activity. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers. These interactions often result in the upregulation or downregulation of target genes, influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found that the stability of this compound can vary depending on the experimental conditions. Under certain conditions, it may undergo degradation, leading to the formation of by-products that can influence its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its pharmacological and toxicological properties. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low doses, this compound may exert beneficial effects, such as antioxidant activity, while at higher doses, it can induce toxicity, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The metabolic flux of this compound can be influenced by various factors, including enzyme expression levels and the presence of cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, such as organic anion transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biological activity. Studies have shown that the compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization is often influenced by specific targeting signals or post-translational modifications that direct this compound to its site of action . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Scientific Research Applications

3-Benzylphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Industry: It is used in the production of resins, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Benzylphenol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Antioxidant Activity: The compound scavenges free radicals and prevents oxidative damage to cells and tissues.

Antitubercular Activity: It inhibits the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways essential for bacterial survival.

Comparison with Similar Compounds

2-Benzylphenol: Similar structure but with the benzyl group attached to the second carbon of the phenol ring.

4-Benzylphenol: The benzyl group is attached to the fourth carbon of the phenol ring.

Uniqueness of 3-Benzylphenol:

Positional Isomerism: The position of the benzyl group on the phenol ring significantly affects the compound’s chemical properties and reactivity.

Biological Activity: this compound has shown unique biological activities, particularly its potential antitubercular properties, which are not as prominent in its positional isomers.

Biological Activity

3-Benzylphenol (C13H12O), a compound with notable biological properties, has gained attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and antitubercular effects, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a benzyl group attached to the third carbon of the phenol ring. This unique positioning influences its chemical reactivity and biological activity compared to its isomers, such as 2-benzylphenol and 4-benzylphenol.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it disrupts microbial cell membranes and inhibits essential enzymes critical for microbial survival, leading to cell death. This compound has shown efficacy against various bacterial strains, including multidrug-resistant bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 10 µg/mL |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and prevent oxidative damage. It has been shown to modulate levels of reactive oxygen species (ROS), which play a crucial role in cellular signaling and metabolism.

- Free Radical Scavenging : this compound can donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Interaction : It interacts with various enzymes involved in oxidative stress responses, enhancing cellular defense mechanisms.

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. It has demonstrated inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants.

Case Study: In Vivo Efficacy

In a mouse model infected with Mycobacterium tuberculosis H37Ra, oral administration of this compound resulted in a significant reduction of bacterial load in the lungs:

- Dosage : 100 mg/kg/day

- Results : A reduction of 1.3 log in relative light units (RLU) was observed in the lungs compared to untreated controls .

Table 2: In Vitro Antitubercular Activity

| Strain | MIC (µg/mL) |

|---|---|

| M. tuberculosis H37Rv | 8 |

| Multidrug-resistant M. tuberculosis | 4 |

Biochemical Interactions

This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Its binding affinity affects the metabolism of various compounds, potentially influencing pharmacokinetics in therapeutic applications.

Subcellular Localization

The localization of this compound within cells is vital for its biological activity. Studies indicate that it can be found in the cytoplasm, mitochondria, and nucleus, influencing various cellular processes depending on its location .

Properties

IUPAC Name |

3-benzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFDELMIGLPLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176818 | |

| Record name | 3-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22272-48-6 | |

| Record name | 3-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022272486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the electron-donating ability of substituents on the benzylmagnesium chloride affect the yield of 3-benzylphenol in the reaction with 6-acetoxy-2,6-dimethylcyclohexa-2,4-dienone?

A1: The research paper indicates that while the yield of benzyl ethers relative to 4-benzylphenols remains unaffected by substituents on the benzylmagnesium chloride, the yields of both this compound and 4-benzylphenol increase relative to this compound with increasing electron-donating power of the substituents []. This suggests that electron-donating groups on the benzylmagnesium chloride favor the formation of both 4-benzylphenol and this compound over other products. The exact mechanism by which this occurs requires further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.